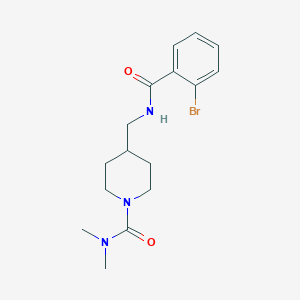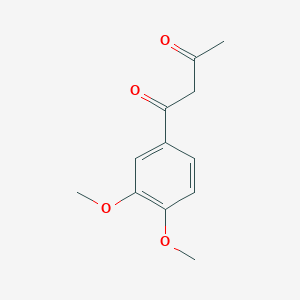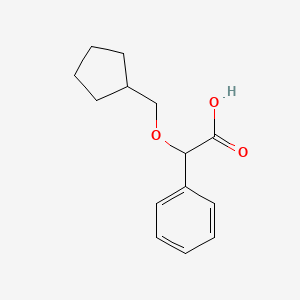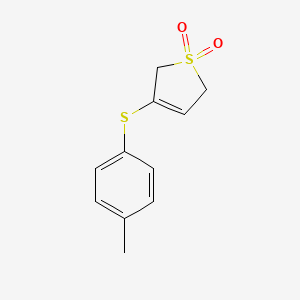![molecular formula C12H15N3 B2965975 2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine CAS No. 1216172-03-0](/img/structure/B2965975.png)
2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine” is a compound that has been studied in the context of its potential use in photovoltaic devices . It is a part of the family of platinum-group metal complexes, which are important for modern photovoltaic devices . The structure of this compound was established by 1H, 13C NMR spectroscopy and mass spectrometry .
Synthesis Analysis
The synthesis of this compound involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .Molecular Structure Analysis
The molecular structure of “this compound” was established by 1H, 13C NMR spectroscopy . The 1H NMR (CDCl3, ppm) values are: δ 8.00–7.87 (m, 4H), 7.75 (s, 1H), 7.64 (s, 1H), 7.61–7.53 (m, 1H), 7.15–7.03 (m, 3H), 6.20 (s, 1H), 3.97 (s, 6H), 2.21 (s, 3H). The 13C NMR (CDCl3, ppm) values are: δ 139.1, 138.6, 137.5, 131.5, 131.0, 130.9, 124.7, 124.6, 124.5, 124.0, 122.3, 109.9, 96.5, 39.5, 9.7 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 223.70 . The compound is a solid . More detailed properties such as melting point, boiling point, and density are not available in the current literature .Aplicaciones Científicas De Investigación
Ligand Synthesis and Complex Formation
The synthesis of ligands related to 2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine has shown potential in forming chiral, pseudo C3-symmetric complexes with metal salts like Zn(II) and Cu(II), providing an electrophilic coordination site. These complexes exhibit interesting structural properties, such as a propeller-like spatial arrangement influenced by substituents, which could be significant for catalytic or material science applications (Canary et al., 1998).
Antibacterial Activity
Derivatives involving the 1-Methylpyrazol moiety have been studied for their antibacterial properties. For example, certain synthesized compounds were evaluated against various bacterial strains to explore their chemotherapeutic properties. This research indicates the potential of such compounds in developing new antibacterial agents (Ahmed et al., 2006).
Antifungal and Antimicrobial Activity
Novel compounds synthesized from this compound analogs have shown promising antibacterial and antifungal activities. Some of these compounds exhibit activities comparable or slightly better than standard medicinal compounds, highlighting their potential in antimicrobial and antifungal therapy (Pejchal et al., 2015).
Catalysis
Chiral (pyridyl)imine nickel(II) complexes synthesized using related ligands have been shown to catalyze the transfer hydrogenation of ketones. Despite moderate catalytic activities and low enantiomeric excess, these findings open avenues for further optimization in asymmetric catalysis (Kumah et al., 2019).
DNA Interaction and Nuclease Activity
Cu(II) complexes involving tridentate ligands similar to this compound have been synthesized and characterized, showing significant DNA binding propensity and nuclease activity. These complexes exhibit potential for applications in the field of biochemistry and pharmacology, especially in understanding DNA interactions and designing drugs targeting DNA (Kumar et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the study of “2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine” could involve further exploration of its potential use in photovoltaic devices . More detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could also be beneficial.
Propiedades
IUPAC Name |
2-[4-(1-methylpyrazol-4-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15-9-12(8-14-15)11-4-2-10(3-5-11)6-7-13/h2-5,8-9H,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPTVMJBOHDNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2965900.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2965903.png)

![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2965906.png)

![N-(2-Fluorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2965909.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2965910.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxyacetamide](/img/structure/B2965912.png)
![(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B2965914.png)
![2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine](/img/structure/B2965915.png)